3-Azabicyclo[3.2.1]octan-8-ylmethanol
Overview
Description
3-Azabicyclo[3.2.1]octan-8-ylmethanol: is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family
Mechanism of Action
Target of Action
It is known that similar compounds, such as tropane alkaloids, have a wide array of biological activities . Further research is needed to identify the specific targets of 3-Azabicyclo[3.2.1]octan-8-ylmethanol.
Biochemical Pathways
It is known that similar compounds, such as tropane alkaloids, affect various biochemical pathways . Further research is needed to identify the specific pathways affected by this compound.
Result of Action
It is known that similar compounds, such as tropane alkaloids, have a wide array of biological activities . Further research is needed to describe the specific effects of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octan-8-ylmethanol typically involves multistep processes. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.1]octan-8-ylmethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Azabicyclo[3.2.1]octan-8-ylmethanol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features but different chemical properties and applications.
Tropane Alkaloids: A class of compounds that share the bicyclic structure and are known for their biological activities.
Uniqueness: 3-Azabicyclo[3.2.1]octan-8-ylmethanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-8-6-1-2-7(8)4-9-3-6/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZUOGBWYXRKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717650 | |
Record name | (3-Azabicyclo[3.2.1]octan-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920016-99-5 | |
Record name | (3-Azabicyclo[3.2.1]octan-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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